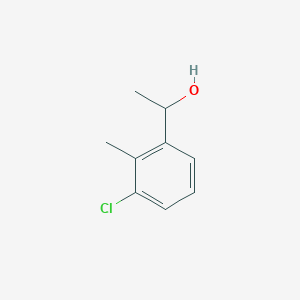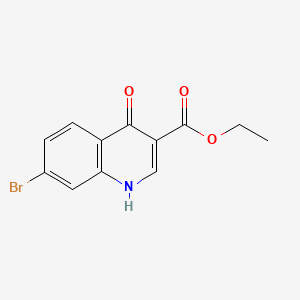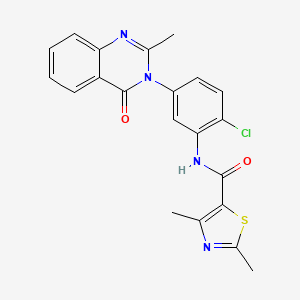
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" is a complex molecule that may be related to quinazoline derivatives, which are known for their biological activities. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, including the formation of key intermediates. For instance, in the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, an intermediate carboxylic acid was prepared by oxidizing an aldehyde, followed by coupling with various amines to yield the final products . Similarly, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones involved the conversion of an acid to an acid chloride, cyclization, and further reactions to obtain the final compounds . These methods may be relevant to the synthesis of the compound , suggesting a multi-step process possibly involving activation of certain functional groups and cyclization reactions.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic core consisting of fused benzene and pyrimidine rings. Substitutions on this core, as well as on the phenyl rings attached to it, can significantly alter the compound's properties and biological activity. For example, the presence of chlorine and methyl groups can influence the electronic distribution and steric hindrance within the molecule . The specific molecular structure of "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" would likely exhibit similar characteristics, with the potential for hydrogen bonding and pi-pi interactions due to the presence of amide and aromatic groups.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitutions, oxidations, and couplings, as indicated by the synthesis methods described in the papers . The reactivity of such compounds is often dictated by the functional groups present and the overall electronic nature of the molecule. The compound , with its amide, chloro, and methyl groups, may be amenable to nucleophilic substitution reactions or could act as a ligand in coordination chemistry due to the potential for donor atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by their molecular structure. The thermodynamic properties of a related 1,3,4-oxadiazole derivative in different solvents were studied, including density, viscosity, and ultrasonic velocity, which are indicative of solute-solvent interactions . These properties are essential for understanding the behavior of the compound in various environments and can provide insights into its solubility, stability, and reactivity. The compound "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide" would likely have unique physical and chemical properties that could be studied using similar methods to those described in the paper .
Scientific Research Applications
Antitubercular Activity
Research on derivatives of isoniazid, a known antitubercular agent, has shown that modifications of its structure can lead to compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. Such studies are crucial for the development of new antitubercular agents, especially considering the global challenge of drug-resistant tuberculosis. For example, 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide demonstrated in vitro efficacy comparable to that of isoniazid for M. tuberculosis, with minimal inhibitory concentrations (MICs) of 1–2 μM. This highlights the potential of structurally related compounds in antitubercular research and therapy (M. Asif, 2014).
Antioxidant Activity
Compounds with certain functional groups, especially heterocycles containing nitrogen, sulfur, and oxygen, have been reviewed for their potential CNS (Central Nervous System) activities. Such compounds range in effects from antidepressant and euphoric to convulsant activities. The structural features and functional groups of these compounds suggest they could serve as leads for synthesizing new drugs with CNS activity, highlighting the broad applicability of complex organic compounds in medicinal chemistry (S. Saganuwan, 2017).
Anticancer Activity
Research on imidazole derivatives, including those similar in structural complexity to the queried compound, has revealed their potential in antitumor activity. For instance, bis(2-chloroethyl)amino derivatives of imidazole and related structures have been reviewed for their activity against various cancers. These compounds have shown promising results in preclinical testing stages, indicating the potential for the development of new antitumor drugs. This underlines the importance of structural innovation in the search for effective cancer treatments (M. Iradyan et al., 2009).
properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-11-19(29-13(3)23-11)20(27)25-18-10-14(8-9-16(18)22)26-12(2)24-17-7-5-4-6-15(17)21(26)28/h4-10H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIJZZARLDCYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)
![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)

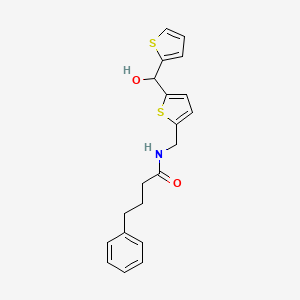


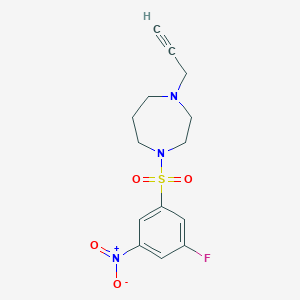

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
